1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid
Description
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Properties
CAS No. |
2624140-64-1 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace leaving groups. Common reagents include halides and other nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific enzyme or biological process being studied.
Comparison with Similar Compounds
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid can be compared with other imidazole derivatives, such as:
1H-imidazole-4-carboxylic acid: Lacks the Boc protecting group and has different reactivity and applications.
1H-imidazole-2-carboxylic acid: Another positional isomer with distinct chemical properties and uses.
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides versatility in synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
